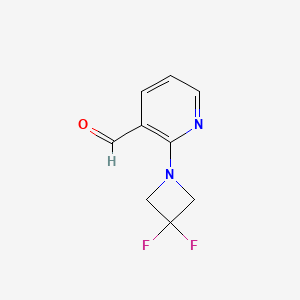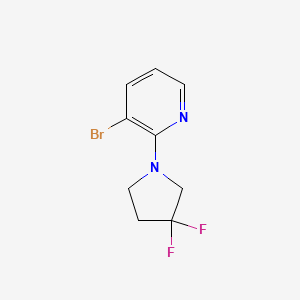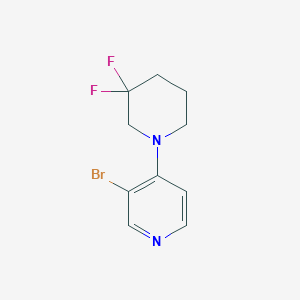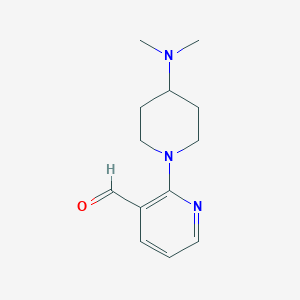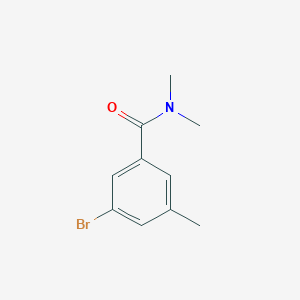![molecular formula C12H12BrNO3 B1411768 (2Z)-4-[(4-Bromo-2,6-dimethylphenyl)amino]-4-oxobut-2-enoic acid CAS No. 1158094-67-7](/img/structure/B1411768.png)
(2Z)-4-[(4-Bromo-2,6-dimethylphenyl)amino]-4-oxobut-2-enoic acid
Übersicht
Beschreibung
(2Z)-4-[(4-Bromo-2,6-dimethylphenyl)amino]-4-oxobut-2-enoic acid, commonly referred to as 4-Br-2,6-dimethyl-4-oxo-2-butenoic acid, is a small molecule that has gained recent attention in the scientific community due to its unique properties and potential applications. This molecule has been studied for its ability to act as a substrate for various enzymes, its ability to form complexes with other molecules, and its potential for use in various lab experiments.
Wissenschaftliche Forschungsanwendungen
Antituberculosis Activity
Organotin complexes, including those with (2Z)-4-[(4-Bromo-2,6-dimethylphenyl)amino]-4-oxobut-2-enoic acid derivatives, demonstrate notable antituberculosis activity. These complexes are scrutinized using Mycobacterium tuberculosis H37Rv. The antituberculosis efficacy varies based on the nature of the ligand environment, the organic groups attached to the tin, the structure of the compound, and its toxicity. Triorganotin(IV) complexes show superior antituberculosis activity compared to diorganotin(IV) complexes, indicating that the organotin moiety's structural diversity plays a significant role in this activity (Iqbal, Ali, & Shahzadi, 2015).
Role in Peptide Studies
The compound and its derivatives serve as crucial elements in peptide studies. For instance, the paramagnetic amino acid TOAC and its applications in peptide and peptide synthesis research offer insights into peptide backbone dynamics and secondary structure analysis. Techniques like EPR spectroscopy, X-ray crystallography, and FT-IR are used to analyze the effects of compound incorporation on peptide structure. These studies encompass a wide range of applications, from understanding peptide-membrane interactions to analyzing peptide-protein and peptide-nucleic acid interactions, showcasing the compound's versatility in peptide-related research (Schreier et al., 2012).
Pharmacological and Biological Activities
Compounds like p-Coumaric acid and its conjugates, which share structural similarities with (2Z)-4-[(4-Bromo-2,6-dimethylphenyl)amino]-4-oxobut-2-enoic acid, have been studied for their diverse biological and pharmacological activities. These activities include antioxidant, anti-cancer, antimicrobial, antivirus, anti-inflammatory, and analgesic effects, among others. The conjugation of compounds like p-Coumaric acid enhances these biological activities significantly. However, the high biological activity contrasted with low absorption of such conjugates presents an intriguing puzzle in pharmacological research (Pei, Ou, Huang, & Ou, 2016).
Eigenschaften
IUPAC Name |
(Z)-4-(4-bromo-2,6-dimethylanilino)-4-oxobut-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrNO3/c1-7-5-9(13)6-8(2)12(7)14-10(15)3-4-11(16)17/h3-6H,1-2H3,(H,14,15)(H,16,17)/b4-3- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHGRCNMUAVFOBA-ARJAWSKDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1NC(=O)C=CC(=O)O)C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1NC(=O)/C=C\C(=O)O)C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2Z)-4-[(4-Bromo-2,6-dimethylphenyl)amino]-4-oxobut-2-enoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






